3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Catalog No.
S12347267
CAS No.
747353-15-7
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

CAS Number

747353-15-7

Product Name

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

IUPAC Name

1-methylspiro[1H-2-benzofuran-3,4'-piperidine]

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13/h2-5,10,14H,6-9H2,1H3

InChI Key

OYKUKNSVTVVZNM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3(O1)CCNCC3

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a complex organic compound characterized by its unique spirocyclic structure, which consists of an isobenzofuran moiety fused with a piperidine ring. This compound has the chemical formula C12H16ClNOC_{12}H_{16}ClNO and a molecular weight of 225.71 g/mol, with a specific InChI Key of SFQFBDOOIIHNMY-UHFFFAOYSA-N. The structure is notable for its high degree of aromaticity and rigidity, which can influence its biological activity and chemical reactivity .

The chemical reactivity of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] can be explored through various synthetic pathways. Key reactions include:

  • Nucleophilic Substitution: The presence of the piperidine nitrogen allows for nucleophilic substitutions, which can modify the compound's properties.
  • Cyclization Reactions: The spiro structure may participate in cyclization reactions that could yield derivatives with varying biological activities.
  • Functional Group Transformations: The compound can undergo oxidation or reduction, leading to the formation of different derivatives that may exhibit enhanced or altered biological properties .

Research indicates that 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] exhibits significant biological activity, particularly as an agonist for melanocortin receptors. Studies have shown that derivatives of this compound can effectively modulate receptor activity, suggesting potential applications in treating metabolic disorders and obesity . Additionally, some studies have indicated its potential as a neurokinin receptor antagonist, which could be beneficial in pain management and other therapeutic areas .

The synthesis of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] typically involves multi-step organic reactions:

  • Formation of the Spiro Structure: Initial steps may involve the cyclization of appropriate precursors that contain both isobenzofuran and piperidine functionalities.
  • Methylation: The introduction of the methyl group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] has potential applications in various fields:

  • Pharmaceuticals: Due to its receptor-modulating properties, it can be explored for drug development targeting metabolic and neurological disorders.
  • Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
  • Material Science: The compound's stability and structural characteristics may lend themselves to applications in polymer chemistry or as a building block for novel materials .

Interaction studies involving 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] have focused on its binding affinity to various receptors. These studies often utilize techniques such as radiolabeled ligand binding assays and functional assays to determine the efficacy and potency of the compound against specific targets. Results indicate that modifications to the spiro structure can significantly alter interaction profiles, highlighting the importance of structural optimization in drug design .

Several compounds share structural similarities with 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine], each exhibiting unique properties:

Compound NameCAS NumberSimilarityNotable Features
3H-Spiro[2-benzofuran-1,4'-piperidine]38309-60-30.98Similar spiro structure but different substituents
Spiro[isochroman-1,4'-piperidine]173943-98-10.94Different aromatic system; potential for varied biological activity
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride1359703-79-90.83Chlorine substitution may affect receptor binding
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride1190965-20-80.83Another halogenated variant; differing pharmacological profiles
4-Diphenylmethoxypiperidine hydrochloride65214-86-00.92Distinct functional groups leading to different applications

The uniqueness of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] lies in its specific combination of spirocyclic structure and biological activity profile, making it a candidate for targeted research in pharmacology and medicinal chemistry .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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